molecular formula C4H4BrN3O3 B1384292 (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1630763-36-8

(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B1384292
CAS RN: 1630763-36-8
M. Wt: 222 g/mol
InChI Key: VYDIQLIBFZZDIC-UHFFFAOYSA-N
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Description

“(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H4BrN3O3 . It is a derivative of 1,2,4-triazole, a class of compounds that have been found to have various biological applications in medicine .


Molecular Structure Analysis

The molecular structure of “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be inferred from its molecular formula, C4H4BrN3O3. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown promise in treating various disorders, including cancer, microbial infections, and other human body ailments.

Biological Potential of Indole Derivatives

The biological potential of indole derivatives is vast, with applications ranging from antiviral to anticancer activities . The triazole ring present in “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be a key component in the synthesis of these biologically active indole derivatives.

Antiviral Agents

Indole derivatives have been reported to exhibit antiviral properties. Compounds synthesized using triazole-containing acids like the one have shown inhibitory activity against influenza A and other viruses . This application is crucial in the development of new antiviral drugs.

Anticancer Activity

The triazole ring is known to contribute to the cytotoxic activity against tumor cell lines . As such, “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” could be a precursor in the synthesis of compounds with potential anticancer properties.

Antiproliferative Effects

Compounds containing the triazole moiety have been established to have antiproliferative effects against certain cancer cells, such as human acute myeloid leukemia (AML) cells . The subject compound could be instrumental in creating new treatments targeting proliferative diseases.

Heterocyclic Chemistry Research

Heterocyclic compounds like triazoles are essential in medicinal chemistry. Research into the reactivity and biological activity of such compounds is ongoing, and “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be a key subject in these studies .

Future Directions

The future directions for research on “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential biological applications. Given the known biological activities of some 1,2,4-triazole derivatives , these compounds may have potential for development as therapeutic agents.

properties

IUPAC Name

2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIQLIBFZZDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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